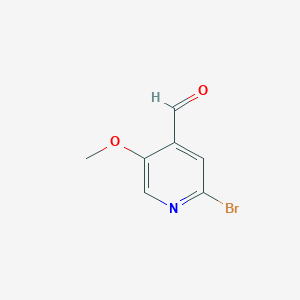

2-Bromo-5-methoxyisonicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Bromo-5-methoxyisonicotinaldehyde, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar bromo-methoxy substituted aromatic compounds. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves bromination and methoxylation steps that are potentially applicable to the synthesis of 2-Bromo-5-methoxyisonicotinaldehyde .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, methoxylation, and nucleophilic substitution. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid starts with the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by a highly regioselective substitution at the 6-position, and finally bromination to introduce the bromo group . Similarly, the synthesis of 2-imino-5-methoxypyrrolidines from 2-(bromomethyl)aziridines involves a base-induced ring opening and subsequent reactions to introduce the methoxy group . These methods could potentially be adapted for the synthesis of 2-Bromo-5-methoxyisonicotinaldehyde.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-5-methoxyisonicotinaldehyde is not directly analyzed in the papers, the structure of related compounds such as 5-methoxyindole-3-carboxylic acids and 5-methoxy-6-bromoindoles has been synthesized and could provide insights into the electronic and steric effects of bromo and methoxy substituents on an aromatic ring . These effects are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromo and methoxy substituents. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane bis-lactones, indicating that bromo and methoxy groups can participate in nucleophilic substitution reactions to form cyclic structures . This information could be useful in predicting the reactivity of 2-Bromo-5-methoxyisonicotinaldehyde in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methoxyisonicotinaldehyde can be inferred from the properties of structurally similar compounds. Bromo substituents are known to increase the density and boiling point of aromatic compounds due to their high atomic weight and polarizability, while methoxy groups can influence the solubility and electronic properties of the molecule . The specific properties of 2-Bromo-5-methoxyisonicotinaldehyde would need to be determined experimentally, but these general trends can provide a preliminary understanding.

Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolism in Rats

The study of the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has revealed insights into the metabolic pathways operative in mammals. Metabolites including aldehyde, alcohol, and carboxylic acid forms were identified, indicating complex metabolic transformations that might be relevant to the study of 2-Bromo-5-methoxyisonicotinaldehyde as well (Kanamori et al., 2002).

Advanced Material Synthesis

The incorporation of related compounds into advanced materials such as silica composites has been demonstrated, showcasing the utility of these compounds in the field of material science. Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites were synthesized, showing potential for diverse industrial applications (Kubo et al., 2005).

Photodynamic Therapy for Cancer

A zinc phthalocyanine derivative, synthesized with related compounds, showed promising properties as a photosensitizer for photodynamic therapy, a technique used in cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a potential candidate for Type II photosensitizers (Pişkin et al., 2020).

Spectroscopic Studies

Studies on 5-Bromo-2-methoxybenzonitrile, a compound similar in structure to 2-Bromo-5-methoxyisonicotinaldehyde, have been conducted to explore its NLO (Nonlinear Optical) properties. These studies, focusing on geometrical parameters, IR, and FT-Raman spectra, highlight the potential of such compounds in applications requiring SHG (Second Harmonic Generation) and frequency doubling (Kumar & Raman, 2017).

Vanadium Complexes Synthesis

Vanadium complexes involving similar compounds have been synthesized and show significant bromoperoxidase activity, which is essential in the synthesis of organic molecules and could be leveraged for various biochemical applications (Adak et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-methoxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNNSDWNJKQSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxyisonicotinaldehyde | |

CAS RN |

1256785-15-5 |

Source

|

| Record name | 2-bromo-5-methoxypyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

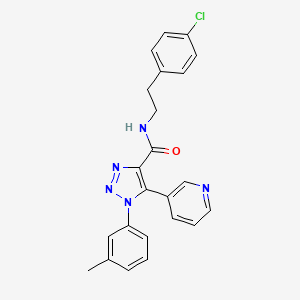

![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)

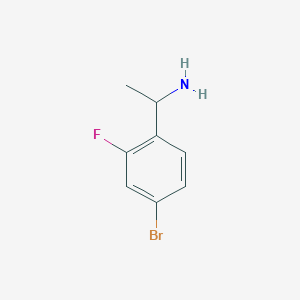

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)

![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)

![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)

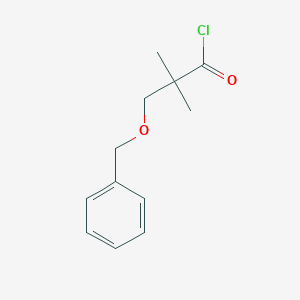

![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)